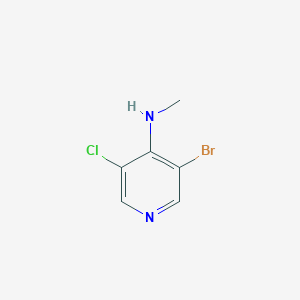

3-Bromo-5-chloro-N-methylpyridin-4-amine

Description

3-Bromo-5-chloro-N-methylpyridin-4-amine is a pyridine derivative featuring a bromo substituent at position 3, a chloro group at position 5, and a methylated amino group at position 3.

Properties

IUPAC Name |

3-bromo-5-chloro-N-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-9-6-4(7)2-10-3-5(6)8/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDSESBDXQDPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265278 | |

| Record name | 4-Pyridinamine, 3-bromo-5-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335051-94-9 | |

| Record name | 4-Pyridinamine, 3-bromo-5-chloro-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335051-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, 3-bromo-5-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-N-methylpyridin-4-amine typically involves the halogenation of N-methylpyridin-4-amine. One common method is the bromination and chlorination of N-methylpyridin-4-amine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-halogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are used under mild conditions to achieve coupling.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Coupling Products:

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-chloro-N-methylpyridin-4-amine has been explored for its potential therapeutic applications:

Anticancer Activity

Research indicates that pyridine derivatives exhibit anticancer properties. A study highlighted that compounds similar to this compound showed effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs .

Antimicrobial Properties

Studies have demonstrated that halogenated pyridines possess antimicrobial activities. Specifically, 3-bromo and 5-chloro substitutions enhance the compound's interaction with microbial enzymes, potentially leading to the development of new antibiotics .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

Synthesis of Other Compounds

This compound is utilized in synthesizing other functionalized pyridine derivatives, which can be used in pharmaceuticals and agrochemicals. For instance, it can be transformed into various substituted pyridines through electrophilic aromatic substitution reactions .

Reaction Pathways

The compound can participate in nucleophilic substitutions and coupling reactions, making it a versatile building block in synthetic organic chemistry. Its reactivity is enhanced due to the presence of both bromine and chlorine atoms, which can facilitate further reactions under mild conditions .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated efficacy against breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Antimicrobial Testing | Showed significant inhibition of bacterial growth compared to control compounds. |

| Study C | Synthetic Applications | Successfully used as a precursor for synthesizing novel pyridine derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, influencing their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents critically influence the physicochemical and electronic properties of pyridine derivatives. Key comparisons include:

3-Bromo-5-chloropyridin-2-amine (CAS 26163-03-1)

- Structure: Bromo (C3), chloro (C5), and amino (C2).

- Key Differences: The amino group at C2 alters hydrogen-bonding capacity and electronic distribution compared to the N-methylamino group at C4 in the target compound. This positional shift may reduce steric hindrance but decrease metabolic stability due to the absence of N-methylation .

5-Bromo-4-chloropyridin-2-amine (CAS 942947-94-6)

- Structure: Bromo (C5), chloro (C4), and amino (C2).

- Key Differences: Substitution at C4 (chloro) and C5 (bromo) creates a distinct electronic environment. The amino group at C2 may enhance intermolecular interactions, as seen in pyrimidine analogs where amino groups facilitate hydrogen bonding in crystal lattices .

5-Bromo-4-methoxypyridin-3-amine

Heterocyclic Core Variations: Pyridine vs. Pyrimidine

Pyrimidine analogs, such as 5-Bromo-2-chloropyrimidin-4-amine , differ in ring size and electronic properties:

- Pyrimidine Core : Contains two nitrogen atoms at C1 and C3, increasing electron deficiency compared to pyridine.

- Reactivity: Pyrimidines often exhibit higher reactivity in nucleophilic substitution reactions due to greater electron withdrawal. For example, 5-Bromo-2-chloropyrimidin-4-amine undergoes efficient amination at C4, as reported in synthesis protocols using stannous chloride and hydrochloric acid .

- Melting Point : The pyrimidine derivative has a higher melting point (460–461 K) compared to typical pyridine analogs, likely due to stronger intermolecular hydrogen bonds .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Substituents (Positions) | Melting Point (K) | Key Feature(s) |

|---|---|---|---|---|

| 3-Bromo-5-chloro-N-methylpyridin-4-amine | C₆H₅BrClN₂ | Br (3), Cl (5), NMe (4) | Not reported | Enhanced lipophilicity |

| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₄BrClN₃ | Br (5), Cl (2), NH₂ (4) | 460–461 | High thermal stability |

| 5-Bromo-4-methoxypyridin-3-amine | C₆H₇BrN₂O | Br (5), OMe (4), NH₂ (3) | Not reported | Improved solubility |

| 3-Bromo-5-chloropyridin-2-amine | C₅H₄BrClN₂ | Br (3), Cl (5), NH₂ (2) | Not reported | Potential metabolic liability |

Biological Activity

3-Bromo-5-chloro-N-methylpyridin-4-amine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article consolidates findings from various studies to elucidate its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound has the following chemical structure:

- Molecular Formula : C_6H_6BrClN_2

- CAS Number : 1335051-94-9

The presence of bromine and chlorine atoms in its structure is significant as these halogens often enhance the biological activity of organic compounds by influencing their interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amine group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The halogen substituents may also facilitate interactions through halogen bonding, enhancing the compound's affinity for specific biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that halogenated pyridines exhibit significant antibacterial and antifungal activities against various strains:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus species .

- Antifungal Activity : The compound's structural characteristics suggest potential antifungal effects, with research indicating effectiveness against Candida albicans and other fungal pathogens .

Cytotoxicity and Cancer Research

The cytotoxic properties of halogenated pyridines have been explored in cancer research. Studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The specific mechanisms involve the inhibition of key enzymes that regulate these pathways .

Case Studies

- Study on Antimicrobial Properties : A study evaluated a series of pyridine derivatives, including this compound, for their antibacterial and antifungal activities. Results indicated that compounds with bromine or chlorine substitutions exhibited enhanced activity against multiple bacterial strains, suggesting a structure-activity relationship where halogenation plays a critical role .

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.